molecular formula C9H10ClF3N2O B1586631 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol CAS No. 263387-09-3

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol

Cat. No. B1586631
M. Wt: 254.63 g/mol
InChI Key: BCJHSVQNFZKIFL-UHFFFAOYSA-N
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Description

The compound “2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives typically involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely determined by the presence of a fluorine atom and a pyridine in their structure . The compound “2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol” is likely to share these properties.

Scientific Research Applications

Polymer Chemistry Applications

  • Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid, which can be selectively removed after polymerization either chemically under alkaline conditions or thermally at or above 110 °C. This property makes it a valuable tool in polymer chemistry (Elladiou & Patrickios, 2012).

Medicinal Chemistry Applications

  • Synthesis of Beta3-Adrenergic Receptor Agonists : Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, a related compound, has been synthesized and is used in the production of beta3-adrenergic receptor ligands, which have potential medicinal applications (Perrone et al., 2006).

Organometallic Chemistry Applications

  • Complexation with Metal Ions : The reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent treatment with copper(II) chloride or cadmium(II) chloride produces complexes with potential applications in organometallic chemistry and catalysis (Mardani et al., 2019).

Additional Applications

  • Characterization in Mass Spectrometry : Ethyl chloroformate + trifluoroethanol (or ethanol) + pyridine reacts with amino acids to form esters that are useful in mass spectrometry, highlighting the analytical applications of related compounds (Vatankhah & Moini, 1994).
  • Antibacterial and Anticancer Properties : Some derivatives of 2-chloro-3-hetarylquinolines, which are structurally related, have shown potent antibacterial and anticancer activity, suggesting potential applications in developing new therapeutic agents (Bondock & Gieman, 2015).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there may be ongoing research and development involving “2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol” and similar compounds.

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O/c1-15(2-3-16)8-7(10)4-6(5-14-8)9(11,12)13/h4-5,16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJHSVQNFZKIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381885
Record name 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol

CAS RN

263387-09-3
Record name 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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